molecular formula C11H12BrN3 B7741017 6-bromo-N-(propan-2-yl)quinazolin-4-amine

6-bromo-N-(propan-2-yl)quinazolin-4-amine

Cat. No.: B7741017
M. Wt: 266.14 g/mol
InChI Key: CZZPGAMGPKBBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(propan-2-yl)quinazolin-4-amine is a synthetically designed quinazoline derivative that serves as a key intermediate and pharmacophore in medicinal chemistry research, particularly in the development of novel anticancer agents. Quinazoline-based compounds are a significant class of nitrogen-containing heterocycles known for their diverse biological activities and presence in several approved drugs . This compound features a bromo substituent at the 6-position and an isopropylamine group at the 4-position of the quinazoline core, a structure that is frequently explored for its potential to interact with critical enzymatic targets. The primary research value of this compound lies in its role as a building block for the synthesis of more complex, multi-targeting molecules. Specifically, its structural framework is integral to the design of dual PI3K/HDAC inhibitors . Class I Phosphoinositide 3-kinases (PI3Ks) are lipid kinases involved in crucial cellular processes like proliferation and survival, and their aberrant regulation is implicated in various cancers . Simultaneously, Histone deacetylases (HDACs) are epigenetic enzymes that regulate gene expression, and their inhibition has emerged as a validated therapeutic approach in oncology . The simultaneous inhibition of both PI3K and HDAC pathways can produce synergistic effects in inhibiting tumor growth, overcoming resistance, and improving therapeutic efficacy . The quinazolinone core, as found in the approved PI3Kδ inhibitor Idelalisib, can be functionalized with linkers and zinc-binding groups to create such potent dual inhibitors . Beyond this specific application, the quinazoline scaffold is recognized for a broad spectrum of other pharmacological activities, including antimicrobial, anti-inflammatory, and antitubercular effects, making derivatives of this core a versatile subject for drug discovery programs . This product is intended for use in laboratory research and chemical synthesis only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N-propan-2-ylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-7(2)15-11-9-5-8(12)3-4-10(9)13-6-14-11/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZPGAMGPKBBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 Bromo N Propan 2 Yl Quinazolin 4 Amine and Its Analogs

General Synthetic Routes for Quinazoline (B50416) Nucleus Construction

The formation of the bicyclic quinazoline system can be achieved through a variety of synthetic strategies, which can be broadly categorized into classical condensation reactions and modern metal-catalyzed approaches.

Historically, the synthesis of the quinazoline ring system has relied on cyclocondensation reactions. One of the most fundamental and enduring methods is the Niementowski quinazoline synthesis . This reaction typically involves the thermal condensation of anthranilic acids with amides to form 4(3H)-quinazolinones. frontiersin.org The first synthesis of a quinazoline was reported by Griess in 1869, who reacted anthranilic acid with cyanogen. frontiersin.org This was later optimized by Von Niementowski in 1895, who utilized amides instead, a modification that remains a cornerstone of classical quinazoline synthesis. frontiersin.org

Other classical approaches utilize readily available starting materials like 2-aminobenzonitriles, 2-aminobenzaldehydes, isatoic anhydrides, or 2-aminobenzylamines, which undergo cyclization with various one-carbon sources. frontiersin.orgnih.govorganic-chemistry.org For instance, the reaction of 2-aminobenzylamine with aldehydes, mediated by an oxidant like o-iodoxybenzoic acid (IBX), can yield quinazolines. organic-chemistry.org The Aza-Wittig reaction represents another powerful classical tool, where a tandem Staudinger–Aza-Wittig reaction can be employed to construct N-heterocycles, including quinazoline derivatives, under mild conditions. nih.gov These methods, while effective, often require harsh conditions, such as high temperatures, and can have limitations in substrate scope. frontiersin.org

The limitations of classical methods have spurred the development of more efficient and versatile transition-metal-catalyzed reactions for quinazoline synthesis. mdpi.comnih.gov These modern techniques often proceed under milder conditions with greater functional group tolerance and atom economy.

Copper-Catalyzed Syntheses: Copper catalysts are widely used for constructing quinazoline derivatives. One approach involves the tandem reaction of (2-bromophenyl)methylamines with amides or amidine hydrochlorides. organic-chemistry.orgmdpi.com For example, a cascade reaction using CuBr as the catalyst and air as the oxidant facilitates a sequence of intermolecular N-arylation, intramolecular nucleophilic substitution, and subsequent aerobic oxidation to form the quinazoline ring. organic-chemistry.org

Manganese-Catalyzed Syntheses: As an earth-abundant and non-toxic metal, manganese has emerged as an attractive catalyst. nih.gov Manganese(I) pincer complexes have been successfully used in acceptorless dehydrogenative coupling (ADC) reactions between 2-aminobenzyl alcohols and either nitriles or primary amides to produce 2-substituted quinazolines. nih.gov This process is highly atom-economical, generating only hydrogen and water as byproducts. nih.gov Heterogeneous manganese oxides (e.g., α-MnO2) also serve as robust, reusable catalysts for the oxidative cyclization of 2-aminobenzylamines with alcohols. nih.gov

Iron-Catalyzed Syntheses: Iron, another inexpensive and environmentally benign metal, catalyzes the formation of quinazolines through various pathways. One notable method involves the reaction of (2-aminophenyl)methanols with benzamides, where an iron(II) chloride/phenanthroline system promotes an ADC reaction. nih.gov Another strategy uses an iron catalyst for the C(sp³)–H oxidation and intramolecular C–N bond formation of 2-alkylamino N-H ketimines. organic-chemistry.org

Other Metal Catalysts: Palladium, rhodium, and cobalt have also been employed in quinazoline synthesis. mdpi.comnih.govfrontiersin.org Palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide access to diverse quinazolines. organic-chemistry.org Rhodium catalysts can achieve selective C–H bond activation to construct fused 4-anilinoquinazolines. chim.it

Table 1: Overview of Metal-Catalyzed Quinazoline Synthesis

Catalyst System Starting Material 1 Starting Material 2 Key Features
CuI / K₂CO₃ (2-bromophenyl)methylamine Amides Ullmann-type coupling followed by aerobic oxidation. organic-chemistry.org
Cu(OTf)₂ / Selectfluor Amidines DMSO/DMF Direct oxidative amination of N-H and C(sp³)-H bonds. frontiersin.org
Mn(I)-pincer complex 2-Aminobenzyl alcohol Nitriles/Amides Acceptorless dehydrogenative coupling (ADC); atom-economical. nih.gov
α-MnO₂ / TBHP 2-Aminobenzylamine Alcohols Heterogeneous, reusable catalyst. nih.gov
FeCl₂·4H₂O / Phenanthroline (2-Aminophenyl)methanol Benzamides ADC strategy with broad substrate scope. nih.gov
Pd(OAc)₂ 2-Aminobenzonitrile Aldehyde, Arylboronic acid Three-component tandem reaction. organic-chemistry.org

Targeted Synthesis of 6-bromo-N-(propan-2-yl)quinazolin-4-amine

The synthesis of the title compound requires a multi-step approach involving the initial construction of a functionalized quinazoline core, followed by specific chemical transformations to install the bromo and N-(propan-2-yl)amine substituents at the desired positions.

The introduction of a bromine atom onto the quinazoline scaffold, specifically at the C-6 position, is a key step. This is typically achieved through electrophilic aromatic substitution. The starting material for this bromination can be an anthranilic acid derivative, which is then used to build the quinazoline ring. For instance, 5-bromoanthranilic acid can be synthesized by treating anthranilic acid with N-bromosuccinimide (NBS) in a solvent like acetonitrile. nih.gov This brominated precursor then carries the bromine atom into the final quinazoline structure at the 6-position.

Alternatively, direct bromination of a pre-formed quinazoline or quinazolinone ring can be performed. wwjmrd.com The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the brominating agent (e.g., molecular bromine, NBS). wwjmrd.com For example, bromination of tricyclic quinazolones in sulfuric acid leads to electrophilic substitution on the benzene (B151609) ring. wwjmrd.com In some cases, radical bromination using NBS in the presence of a radical initiator like benzoyl peroxide can achieve selective bromination at specific positions. wwjmrd.com

The N-(propan-2-yl)amine group is installed at the C-4 position of the quinazoline ring via a nucleophilic aromatic substitution (SNAr) reaction. chim.itresearchgate.net This transformation typically involves a precursor bearing a good leaving group, most commonly chlorine, at the C-4 position (e.g., 6-bromo-4-chloroquinazoline). The carbon at the C-4 position of the quinazoline ring is electron-deficient and thus susceptible to nucleophilic attack. nih.gov

The general mechanism involves the nucleophilic attack of the amine (in this case, propan-2-amine) on the C-4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. researchgate.netyoutube.com This intermediate is stabilized by the electron-withdrawing nature of the heterocyclic ring system. The subsequent departure of the chloride leaving group re-aromatizes the ring and yields the final 4-aminoquinazoline product. researchgate.netyoutube.com

Studies have shown that for 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack by amines occurs regioselectively at the C-4 position over the C-2 position. nih.gov This regioselectivity is attributed to the electronic properties of the quinazoline system, where the lowest unoccupied molecular orbital (LUMO) has a larger coefficient on the C-4 carbon, making it the more electrophilic site for nucleophilic attack. nih.gov The reaction conditions, such as the choice of solvent, temperature, and the potential use of a base, can be optimized to ensure high yields. nih.gov

The synthesis of the target compound relies on the preparation of a key dihalogenated intermediate, 6-bromo-2,4-dichloroquinazoline. uni.lusigmaaldrich.com This intermediate serves as the electrophilic partner for the SNAr reaction.

The typical synthetic route to this intermediate begins with a 6-bromoquinazolin-4(3H)-one derivative. This quinazolinone is prepared from 5-bromoanthranilic acid. nih.gov The 6-bromoquinazolin-4(3H)-one is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), under reflux conditions. researchgate.netatlantis-press.com This reaction converts the C-4 keto group into a chloro group and, if a hydroxyl group is present at C-2, it will also be chlorinated, yielding 6-bromo-2,4-dichloroquinazoline. uni.lusigmaaldrich.com This di-chlorinated intermediate is a versatile building block, allowing for sequential and regioselective substitution reactions at the C-4 and C-2 positions. nih.govresearchgate.net

Table 2: Synthesis of Key Precursors

Precursor Starting Material(s) Reagent(s) Reaction Type
5-Bromoanthranilic acid Anthranilic acid N-Bromosuccinimide (NBS) Electrophilic Bromination nih.gov
6-Bromo-4-chloroquinoline (B1276899) 6-Bromoquinolin-4-ol (B142416) POCl₃, DMF Chlorination atlantis-press.com
6-Bromo-2,4-dichloroquinazoline 6-Bromoquinazolin-4(3H)-one derivative POCl₃ Chlorination researchgate.netatlantis-press.com

Advanced Functionalization and Cross-Coupling Reactions of Brominated Quinazolin-4-amines

The bromine atom at the C6 position of the quinazoline ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents, significantly altering the physicochemical and biological properties of the parent molecule.

Palladium-Catalyzed Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful method for the formation of carbon-nitrogen bonds, a common linkage in pharmacologically active compounds. This reaction is particularly useful for coupling amines with aryl halides, including brominated quinazolines. The general transformation involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For analogs like 6-bromoquinazolines, this reaction allows for the introduction of various amino groups at the C6 position. The choice of catalyst, ligand, and base is crucial for achieving high yields and avoiding side reactions. For instance, in the synthesis of 6-heterocyclic substituted 2-aminoquinolines, a close analog, selective Buchwald-Hartwig amination of a 6-bromo-2-chloroquinoline (B23617) was achieved. rsc.org This selectivity highlights the ability to functionalize the aryl bromide in the presence of other reactive sites. The reaction conditions were optimized to favor the amination at the C6 position, demonstrating the fine-tuning possible with this methodology. rsc.org

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide to the palladium(0) complex, forming a palladium(II) intermediate. Subsequent coordination of the amine and deprotonation by the base leads to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)Notes
[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene8060Amination of 2-bromo-6-methylpyridine (B113505) with trans-1,2-diaminocyclohexane. mdpi.com
Pd₂(dba)₃ / t-BuBrettPhosK₂CO₃Dioxane10096Aminative coupling of an aryl triflate with an amination reagent. snnu.edu.cn

This table presents data from analogous Buchwald-Hartwig amination reactions on related N-heterocycles to illustrate typical reaction conditions.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Stille Couplings)

The formation of new carbon-carbon bonds at the C6 position of brominated quinazolines opens up a vast landscape of molecular diversity. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Stille couplings are instrumental in this regard.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (typically a boronic acid or ester) with an organohalide. nih.gov It is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions. nih.gov For this compound and its analogs, Suzuki-Miyaura coupling can introduce aryl, heteroaryl, or alkyl groups at the C6 position. The reaction is catalyzed by a palladium(0) complex and requires a base, such as sodium carbonate or potassium phosphate, to facilitate the transmetalation step. nih.gov A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates being coupled. nih.govrsc.org For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids was successfully achieved using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane. mdpi.com

Palladium CatalystLigandBaseSolventTemperature (°C)Substrate
Pd(PPh₃)₄-Na₂CO₃Toluene804-bromo-6H-1,2-oxazines nih.gov
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane70-805-(4-bromophenyl)-4,6-dichloropyrimidine mdpi.com
XPhosPdG2XPhosK₃PO₄1,4-Dioxane1003-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one rsc.org

This table showcases conditions for Suzuki-Miyaura reactions on various bromo-heterocycles, providing a reference for the functionalization of 6-bromoquinazolines.

Sonogashira Coupling: The Sonogashira coupling is a powerful tool for the formation of a C(sp²)-C(sp) bond, specifically for the synthesis of arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org For this compound, this reaction would install an alkynyl substituent at the C6 position, which can serve as a versatile handle for further transformations. Copper-free Sonogashira protocols have also been developed to circumvent issues related to the copper co-catalyst. libretexts.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability of the organostannane reagents and their tolerance to a wide variety of functional groups. wikipedia.org This reaction offers another avenue for introducing diverse carbon-based fragments onto the 6-position of the quinazoline ring. The reaction proceeds via a catalytic cycle similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org

Green Chemistry Principles in Quinazoline Synthesis and Derivatization

The application of green chemistry principles to the synthesis and functionalization of quinazolines is an area of growing importance, aiming to reduce the environmental footprint of these chemical processes. unibo.itmdpi.com This involves the use of more environmentally benign solvents, energy-efficient reaction conditions, and the development of recyclable catalysts. unibo.itmdpi.com

Microwave-assisted synthesis has emerged as a key technology in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and fewer side products. mdpi.comnih.govrsc.org For instance, microwave-assisted Suzuki-Miyaura cross-coupling reactions have been successfully applied to various halogenated heterocycles, demonstrating the potential for rapid and efficient synthesis of quinazoline derivatives. mdpi.comnih.govrsc.org

The development of these greener methodologies not only contributes to environmental sustainability but also often leads to more efficient and cost-effective synthetic routes for the production of valuable quinazoline-based compounds.

Molecular Interactions and Biological Target Engagement of 6 Bromo N Propan 2 Yl Quinazolin 4 Amine Analogs

Cellular Antiproliferative Activity against Cancer Cell Lines

The ability of 6-bromo-quinazoline analogs to inhibit key enzymes often translates into potent antiproliferative activity against various cancer cell lines.

Analogs of 6-bromo-quinazoline consistently show cytotoxic effects against the MCF-7 human breast cancer cell line. A study on a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives found that several compounds had potent antiproliferative activity. nih.govnih.gov The most active compound in this series, designated 8a, which features an aliphatic linker, exhibited an IC₅₀ value of 15.85 ± 3.32 µM against MCF-7 cells. nih.govnih.gov This was noted as being more potent than the reference drug Erlotinib (IC₅₀ of 9.9 ± 0.14 µM) in this specific assay. nih.gov Another analog with a para-methyl substituted phenyl ring (8e) showed an IC₅₀ of 35.14 ± 6.87 µM. nih.gov

While some complex quinazoline (B50416) derivatives have shown antiproliferative activity against HeLa cells, specific data on simple 6-bromo-N-(propan-2-yl)quinazolin-4-amine analogs is limited in the reviewed literature. nih.gov One study of a quinazoline derivative, PVHD121, noted activity against HeLa cells with an IC₅₀ in the micromolar range, but this compound does not feature the specific 6-bromo substitution pattern. nih.gov Therefore, detailed research findings on the specific effects of 6-bromo-quinazoline analogs against HeLa cells are not available in the cited sources.

Table 3: Antiproliferative Activity of 6-Bromo-Quinazolinone Analogs

Analog (from series) Cell Line IC₅₀ (µM)
6-bromo-2-(S-ethyl)-3-phenylquinazolin-4(3H)-one (8a) MCF-7 15.85 ± 3.32

Effects on Human Lung Cancer Cells (A549)

Analogs of this compound have demonstrated notable cytotoxic effects against the human lung cancer cell line, A549. Specifically, certain 6-bromo-4-substituted quinazoline derivatives have been identified as potent inhibitors of cancer cell growth. For instance, a series of novel 4-anilino-6-bromoquinazoline derivatives were synthesized and evaluated for their in vitro anticancer activity. Among these, compounds with specific substitutions at the 4-position showed significant cytotoxicity against A549 cells.

One such analog, 6-bromo-4-(4-ethoxyphenylamino)quinazoline, exhibited an IC₅₀ value of 3.11 μM against the A549 cell line. Another related compound, 6-bromo-4-(4-methoxyphenylamino)quinazoline, also showed potent activity with an IC₅₀ value of 5.15 μM. These findings highlight the importance of the substituent at the 4-position of the quinazoline ring in mediating the anticancer effects.

Inhibition of Colorectal Cancer Cells (HT29, HCT116, LoVo)

The inhibitory potential of this compound analogs extends to colorectal cancer cell lines. While specific data on HT29 and LoVo cells for the exact target compound is limited, studies on closely related 6-bromo-quinazolinone derivatives have shown significant antiproliferative activity against the HCT116 and SW480 colorectal carcinoma cell lines.

In one study, a series of 2,3-disubstituted-6-bromo-quinazolin-4(3H)-ones were synthesized and evaluated. Compound 8a , which features a 2-mercapto-3-phenyl-substituent, was found to be particularly effective against the SW480 cell line, exhibiting an IC₅₀ value of 17.85 ± 0.92 µM. nih.gov This demonstrates the potential of the 6-bromo-quinazoline scaffold as a basis for the development of novel anticancer agents targeting colorectal malignancies.

Modulation of Cellular Signaling Pathways (e.g., Akt phosphorylation)

Interference with Cell Migration and Invasiveness Mechanisms

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. While specific studies on the effect of this compound on cell migration and invasion are not extensively documented, the general class of quinazoline derivatives has shown promise in this area. For instance, some quinazolinone derivatives have been reported to inhibit the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix. The inhibition of signaling pathways that regulate cell motility, such as the focal adhesion kinase (FAK) and Src pathways, is another potential mechanism by which these compounds could interfere with metastatic processes.

Antimicrobial Activity Investigations (In Vitro)

Antibacterial Activity Spectrum

Several analogs of this compound have been investigated for their antibacterial properties and have demonstrated significant activity against a range of bacterial strains. In one study, a series of new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and evaluated. nih.gov These compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

For example, compounds with specific substitutions on the phenyl ring at the 3-position showed considerable zones of inhibition against Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov Another study focusing on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (Compound 2 ) also reported high antibacterial activity. mediresonline.org This compound showed significant efficacy against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia, with zones of inhibition ranging from 10 to 16 mm. mediresonline.org

Table 1: Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (Compound 2)

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus 16
Bacillus species 14
Escherichia coli 12
Klebsiella pneumonia 10
Pseudomonas aeruginosa 11

Source: Medires mediresonline.org

Antifungal Activity Spectrum

In addition to their antibacterial effects, 6-bromo-quinazoline analogs have also been explored for their antifungal potential. Studies have shown that these compounds can inhibit the growth of various fungal pathogens. For instance, a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones demonstrated significant antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata. nih.gov

Another investigation into the antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline revealed potent activity against several plant pathogenic fungi, with EC₅₀ values ranging from 17.47 to 70.79 μg/mL. nih.gov While this study focused on plant pathogens, it underscores the potential of the 6-bromo-quinazoline scaffold in developing new antifungal agents. It is important to note that in one study, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed no activity against Candida albicans. mediresonline.org

Table 2: Antifungal Activity of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones

Fungal Strain Zone of Inhibition (mm)
Candida albicans 18-24
Aspergillus niger 16-22
Curvularia lunata 15-21

Source: PubMed nih.gov

Antitubercular Activity

The quinazoline scaffold is a significant motif in the development of novel antitubercular agents. nih.gov Numerous analogs have been synthesized and evaluated for their potential to inhibit the growth of Mycobacterium tuberculosis (Mtb), including drug-sensitive and multidrug-resistant (MDR) strains. researchgate.netdiva-portal.org The 2,4-diaminoquinazoline series, for instance, has been identified as an effective inhibitor of Mtb growth. nih.gov Research into this class suggests that some compounds may act as pro-drugs, with resistance mutations observed in the gene Rv3161c, which is predicted to encode a dioxygenase. nih.gov

Structure-activity relationship (SAR) studies have revealed key features for potency. In 4-anilinoquinazoline (B1210976) series, a 6,7-dimethoxy substitution pattern on the quinoline (B57606) core was found to be important for Mtb inhibition. nih.gov The nature of the substituent at the 4-position is also critical; for example, 3-bromophenyl aniline (B41778) compounds showed higher activity than their 3-ethynylphenyl counterparts. nih.gov For some quinazolinone derivatives, the presence of a halogen substituent, such as chlorine or fluorine, enhances antitubercular activity. researchgate.netnih.gov Certain quinazolinone-based compounds have demonstrated potent activity, with in-silico studies suggesting they may act as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. researchgate.net Other proposed mechanisms include the inhibition of mycobacterial type II NADH dehydrogenase (NDH-2), a key enzyme in the respiratory metabolism of the bacterium. nih.gov

The following table summarizes the in vitro antitubercular activity of selected quinazoline and quinazolinone analogs against M. tuberculosis H37Rv.

Table 1: Antitubercular Activity of Selected Quinazoline Analogs

Compound/Analog SeriesTarget StrainActivity MetricResultSource
6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34)M. tuberculosisMIC900.63-1.25 µM nih.gov
2-Methyl 6-propyl benzo diva-portal.orgnih.govimidazo[1,2-c]quinazoline (18)M. tuberculosisMIC0.78 µg/mL nih.gov
2-ethyl-N-phenethyl-5,6,7,8-tetrahydrobenzo diva-portal.orgnih.govthieno[2,3-d]pyrimidin-4-amine (5c)Non-replicative MtbLog Reduction2.7 at 10µg/mL nih.gov
Quinazoline analogues with urea/thiourea moiety (e.g., compound 4j)M. tuberculosis H37RvMIC12.5 µg/mL researchgate.net
Isoniazid incorporated 2-styrylquinazolinone (derivative 3j)M. tuberculosis H37RvMIC0.625 µg/mL diva-portal.org
Isoniazid incorporated 2-styrylquinazolinone (derivative 3j)MDR Mtb strain DKU 156MIC0.3125 µg/mL diva-portal.org

Antimalarial Activity against Parasite Strains

Quinazoline and quinazolinone derivatives have been investigated as a promising class of antimalarial agents, often based on the structure of the natural product febrifugine. nih.govresearchgate.net The 4-quinazolinone moiety is considered essential for antimalarial activity. nih.gov Phenotypic screening and subsequent SAR studies of quinazolinone-2-carboxamide derivatives led to the identification of potent inhibitors of Plasmodium falciparum. diva-portal.orgnih.gov One study identified an inhibitor that was 95-fold more potent than the initial hit compound and was active against laboratory-resistant strains of malaria. diva-portal.orgnih.gov

The closely related 4-aminoquinoline (B48711) scaffold has a long history in malaria treatment, with its mechanism of action involving the inhibition of hemozoin formation in the parasite. nih.govnih.gov Research on quinazoline analogs suggests a similar potential. Modifications at the 2 and 3-positions of the quinazolinone ring are pivotal for activity. In one study, a series of quinazolinone-2-carboxamide derivatives were developed, and a compound containing a 6-bromo substituent on the quinazolinone core was synthesized as part of the SAR exploration. nih.gov These findings underscore the potential of halogenated quinazolinones in antimalarial drug discovery. Analogs have shown efficacy against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W-2, Dd2) strains of P. falciparum. researchgate.netnih.gov

The table below presents the activity of representative quinazoline and quinazolinone analogs against malaria parasite strains.

Table 2: Antimalarial Activity of Selected Quinazoline Analogs

Compound/Analog SeriesTarget StrainActivity MetricResultSource
Febrifugine Analog (Compound 14)P. falciparum (W-2, CQ-resistant)ED50 (in vivo)0.6 mg/kg researchgate.net
Febrifugine Analog (Compound 15)P. falciparum (W-2, CQ-resistant)ED50 (in vivo)0.8 mg/kg researchgate.net
2,3-substituted quinazolin-4(3H)-one (Analog 5a)P. berghei (in vivo)Parasitemia InhibitionPotent activity at 5 mg/kg nih.gov
Quinazolinone-2-carboxamide Hit CompoundP. falciparum (3D7)IC502.38 µM nih.gov
Quinazolinone-2-carboxamide Hit CompoundP. falciparum (Dd2, resistant)IC504.46 µM nih.gov

Antiviral Activity (e.g., against Vaccinia virus, HIV)

The quinazoline core is a versatile scaffold that has been incorporated into compounds exhibiting a broad spectrum of antiviral activities. nih.govnih.gov Analogs have been tested against numerous viruses, including Human Immunodeficiency Virus (HIV), Vaccinia virus (VACV), Herpes Simplex Virus (HSV), and Dengue virus. researchgate.netdiva-portal.orgnih.govresearchgate.net

Of particular relevance, a series of 6-bromo -2,3-disubstituted-4(3H)-quinazolinones were synthesized and evaluated for antiviral properties. nih.gov Within this series, one compound, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, demonstrated the most potent activity against Vaccinia virus, with a Minimum Inhibitory Concentration (MIC) of 1.92 µg/mL. nih.gov This finding suggests that the 6-bromo quinazolinone scaffold may possess activity against Pox viruses. nih.gov

The same study also investigated the anti-HIV activity of these 6-bromo quinazolinone derivatives against the replication of HIV-1 in MT-4 cells, but none of the tested compounds exhibited significant anti-HIV effects. nih.gov However, other research has identified different quinazoline analogs with moderate anti-HIV-1 potency. researchgate.net For example, certain 2-aryl-1-(substituted 4-quinazolinyl)-1,4-dihydro-5-oxo-5H-1,3,4-benzotriazepines showed anti-HIV-1 activity with EC50 values in the micromolar range. researchgate.net Another study on 6-bromo -benzenesulphonamide derivatives of quinazolinone found that one compound provided 47% maximum protection against the replication of HIV-1 in acutely infected MT-4 cells. nih.gov

The antiviral activity of selected quinazoline analogs is summarized in the table below.

Table 3: Antiviral Activity of Selected Quinazoline Analogs

Compound/Analog SeriesVirusActivity MetricResultSource
6-Bromo-2-phenyl-3-[...]-4(3H)-quinazolinone (Compound 4)Vaccinia virusMIC1.92 µg/mL nih.gov
Compound QOPD (a 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-one)Vaccinia virusEC505 µg/mL nih.gov
2-aryl-1-(substituted 4-quinazolinyl)-...-benzotriazepine (Compound 8a)HIV-1EC5040.5 µmol/L researchgate.net
2-aryl-1-(substituted 4-quinazolinyl)-...-benzotriazepine (Compound 8b)HIV-1EC5052.8 µmol/L researchgate.net
6-Bromo-...-benzenesulphonamide (Compound SPB)HIV-1% Protection47% nih.gov

Nucleic Acid Interaction Studies

Small molecules capable of interacting with and damaging nucleic acids upon irradiation are of significant scientific interest. Research has demonstrated that compounds based on the quinazoline and quinazolinone scaffolds can act as DNA photocleaving agents. researchgate.net This activity is typically observed when the compounds, in the presence of DNA, are irradiated with UV light, leading to the cleavage of DNA strands which can be visualized using gel electrophoresis. researchgate.netresearchgate.net

Notably, a 6-bromo quinazolinone analog has been specifically identified as a compound that can photocleave DNA when irradiated with UV-B light. researchgate.net This indicates that halogenation at the 6-position of the quinazoline ring, a feature of the parent compound of this article, can be compatible with or contribute to photo-induced DNA disruptive activity. Other quinazolinone derivatives, such as a 6-nitro substituted analog, have also been shown to photodegrade DNA under UV-A irradiation. researchgate.net The mechanism of this photo-induced damage can vary, but it often involves the generation of reactive species upon photoexcitation of the compound, which then attack the DNA backbone or bases. The ability of these compounds to first bind to DNA, either through intercalation between base pairs or binding within the DNA grooves, is a prerequisite for such targeted damage. diva-portal.orgnih.gov

Computational and Theoretical Chemistry Approaches in Quinazoline Research

Molecular Docking Analyses for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the binding mode of ligands, such as quinazoline (B50416) derivatives, within the active site of a biological target, typically a protein or enzyme.

Research on quinazoline derivatives frequently targets the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancer types. frontiersin.orgnih.gov The quinazoline scaffold is a well-established inhibitor of EGFR's tyrosine kinase domain. nih.gov Molecular docking studies on 6-bromo-quinazoline derivatives have elucidated the critical interactions that contribute to their inhibitory activity. nih.govresearchgate.net

For instance, in studies of 6-bromo-2-thio-3-phenylquinazolin-4(3H)-one derivatives, docking simulations revealed that the compounds fit into the ATP-binding pocket of EGFR. nih.gov The binding is stabilized by a network of interactions. The bromine atom at the 6-position, a key feature of the target compound, often forms halogen bonds or hydrophobic interactions that enhance binding affinity. nih.gov While specific docking data for 6-bromo-N-(propan-2-yl)quinazolin-4-amine is not detailed in the provided literature, analysis of analogous compounds provides a predictive model for its binding. The N-isopropyl group would likely occupy a hydrophobic pocket, while the quinazoline ring itself engages with key amino acid residues.

Key interactions for potent 6-bromo-quinazoline derivatives with the EGFR active site often include:

Hydrogen Bonding: Interaction with the backbone of key residues like Met769. researchgate.net

Hydrophobic and van der Waals Interactions: Engagement with nonpolar residues such as Leu694, Leu820, and others within the binding pocket. researchgate.net

Pi-Alkyl Interactions: Stacking interactions between the quinazoline ring system and residues like Lys721 and Met742. researchgate.net

The binding energies calculated from these docking studies help in ranking potential inhibitors. For example, a highly active compound like 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one showed a strong binding energy of -6.7 kcal/mol against EGFR. nih.gov

Table 1: Representative Molecular Docking Data for 6-Bromo-Quinazoline Derivatives against EGFR

CompoundBinding Energy (kcal/mol)Interacting ResiduesType of Interaction
6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (Compound 8a) nih.gov-6.7Met769, Cys773Hydrogen Bond
Leu694, Leu820Pi-Sigma, Alkyl
6-bromo-2-((4-chlorobenzyl)thio)-3-phenylquinazolin-4(3H)-one (Compound 8c) nih.gov-5.3Met769Hydrogen Bond
Ala719, Val702, Leu820Alkyl, Pi-Alkyl

In Silico Screening Methodologies for Novel Bioactive Quinazolines

In silico screening, or virtual screening, is a computational strategy used to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. frontiersin.orgnih.gov This methodology is highly efficient for discovering novel bioactive quinazolines. The process typically involves a multi-step filtration and ranking approach.

The general workflow for in silico screening of quinazoline derivatives includes:

Database Selection: A large virtual library of compounds is chosen as the starting point. Databases like PubChem, ZINC, or ASINEX are commonly used. nih.govnih.gov For example, one study retrieved 1000 quinazoline derivatives from the PubChem database for screening. nih.govresearchgate.net

Drug-Likeness Filtering: The library is filtered based on physicochemical properties that are associated with orally active drugs. The most common filter is Lipinski's Rule of Five, which assesses molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govitmedicalteam.pl In one screening campaign, 671 out of 1000 initial quinazoline compounds passed this filter. researchgate.net

ADME/Toxicity Prediction: Further filtering is performed to remove compounds with predicted poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties or potential toxicity risks. researchgate.nettandfonline.com This step helps to prioritize candidates with better pharmacokinetic profiles.

Molecular Docking: The remaining compounds are docked into the active site of the target receptor (e.g., EGFR, STAT3, PARP1). tandfonline.comnih.gov A scoring function is used to rank the compounds based on their predicted binding affinity and mode.

Hit Identification and Refinement: The top-ranked molecules ("hits") are visually inspected for plausible binding modes and interactions. nih.gov These hits are then considered prime candidates for chemical synthesis and in vitro biological evaluation. nih.gov

This virtual screening approach has successfully identified novel quinazoline-based inhibitors for various targets, including EGFR, acetylcholinesterase, and dihydrofolate reductase. nih.govresearchgate.net It allows researchers to efficiently narrow down vast chemical spaces to a manageable number of high-potential compounds for further investigation.

Table 2: General Pipeline for In Silico Screening of Quinazoline Libraries

StepDescriptionCommon Tools/Criteria
1. Library Preparation Selection and preparation of a large compound database.PubChem, ZINC, ASINEX databases. nih.govnih.gov
2. Drug-Likeness Filter Application of physicochemical property filters to select for drug-like molecules.Lipinski's Rule of Five. nih.govitmedicalteam.pl
3. ADMET Screening Prediction of pharmacokinetic and toxicity profiles.QikProp, PreADMET software. tandfonline.comresearchgate.net
4. Docking-Based Screening Docking of the filtered library against the target protein to rank compounds.Glide, AutoDock, ICM-Pro software. tandfonline.com
5. Hit Selection Selection of top-scoring compounds for further analysis and experimental validation.Based on docking score, binding energy, and interaction analysis. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, orbital energies, and molecular stability, which are crucial for understanding the reactivity and interaction mechanisms of quinazoline derivatives.

For 6-bromo-quinazoline derivatives, DFT calculations have been performed to correlate electronic structure with biological activity. nih.gov A common approach involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and polarizable. nih.gov

In a comparative study of 6-bromo-quinazoline derivatives, the more potent anticancer compound (8a) was found to have a larger HOMO-LUMO gap compared to a less active analogue (8c), indicating greater thermodynamic stability. nih.gov These calculations help rationalize the observed biological activities and can guide the design of more stable and effective compounds.

Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically, forming two radical fragments. It is a fundamental measure of bond strength and is critical for predicting the thermal stability of a molecule and its potential reaction pathways.

While specific BDE studies for this compound are not available in the searched literature, general BDE values for the types of bonds present in the molecule provide insight into its chemical stability. ucsb.edu For example, the C-Br bond, C-N bonds within and attached to the quinazoline ring, and C-H bonds in the isopropyl group all have characteristic strengths. The BDE for a C-Br bond is significantly lower than for C-H or C-N bonds, suggesting it could be a potential site for metabolic transformation or chemical reaction.

Table 3: Representative Bond Dissociation Energies (BDE) for Bonds Relevant to the Target Compound

BondRepresentative BDE (kJ/mol at 298 K)Significance in this compound
Aryl C-Br ~335Represents the strength of the bromine substitution on the quinazoline ring.
Aryl C-H ~464Represents the stability of the hydrogen atoms on the aromatic rings.
C-N (in amines) ~331 (e.g., CH₃-NH₂)Reflects the strength of the bond connecting the isopropyl group to the quinazoline N4 position.
Alkyl C-H ~410 (secondary)Represents the stability of the hydrogen atoms on the isopropyl group.
C=N (in heterocycles) ~615Reflects the high stability of the bonds within the pyrimidine (B1678525) part of the quinazoline core.

Note: These are general, representative values from standard tables and not experimentally determined values for the specific molecule of interest. ucsb.edu

Advanced Derivatization and Functionalization Strategies for Quinazoline Based Compounds

Development of Hybrid Compounds (e.g., Quinazoline-Alkylphospholipid Conjugates)

No information exists in the public domain regarding the development of hybrid compounds, such as quinazoline-alkylphospholipid conjugates, derived from 6-bromo-N-(propan-2-yl)quinazolin-4-amine . The creation of hybrid compounds is an established strategy to enhance drug delivery or create synergistic effects, but this specific compound has not been documented as a starting point or component in such research.

Strategic Modification of Quinazoline (B50416) Scaffolds for Improved Activity Profiles

While strategic modification of the quinazoline scaffold is a common theme in medicinal chemistry, specific studies on modifying This compound to improve activity profiles are absent from the literature.

General principles for modifying the quinazoline scaffold include:

Substitution at the 6- and 7-positions: The introduction of halogen atoms, like bromine at position 6, is known to enhance interactions within the ATP-binding pockets of kinases.

Substitution at the 4-position: The nature of the substituent on the 4-amino group is critical for determining target specificity and potency. Various aryl and alkyl groups are commonly explored to modulate these properties. mdpi.com

Substitution at the 2-position: Modifications at this position can also significantly influence the biological activity of the quinazoline core. nih.gov

A general synthetic route to produce N-substituted 6-bromoquinazolin-4-amines involves the reaction of 6-bromo-4-chloroquinazoline (B1286153) with a corresponding amine (in this case, propan-2-amine). However, subsequent modifications and detailed structure-activity relationship (SAR) studies for this specific compound are not available.

Synthesis of Quinazoline Derivatives for Chemical Biology Probes and Tools

There are no published reports on the synthesis of This compound or its derivatives for use as chemical biology probes or tools. The development of such probes, often by incorporating reporter tags or reactive groups, is a key strategy for studying biological pathways and target engagement. While quinazoline derivatives have been used for these purposes, the specific compound has not been featured in this context.

Future Research Directions and Emerging Avenues for 6 Bromo N Propan 2 Yl Quinazolin 4 Amine Scaffolds

Exploration of Novel Biological Targets for Quinazoline (B50416) Derivatives

The inherent versatility of the quinazoline core structure allows for its interaction with a multitude of biological targets. While significant research has been conducted, the full therapeutic potential of derivatives such as 6-bromo-N-(propan-2-yl)quinazolin-4-amine remains to be unlocked through the exploration of novel molecular targets.

Quinazoline derivatives have been extensively studied as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. mdpi.com For instance, certain quinazolines have shown potent activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are implicated in cancer progression. The 6-bromo substitution, in particular, has been noted to enhance interactions within the ATP-binding pockets of kinase domains, suggesting that an exploration of a wider range of kinases could be a fruitful area of research.

Furthermore, the anti-proliferative effects of some quinazoline compounds have been linked to the inhibition of T-cell proliferation, indicating a potential role in modulating the immune response. nih.gov This opens up avenues for investigating their efficacy in autoimmune diseases and as adjunctive therapies in organ transplantation. nih.gov The inhibition of tyrosine phosphorylation of key signaling molecules in T-cells, such as SLP-76, by certain quinazolines provides a specific mechanism that could be further explored with the this compound scaffold. nih.gov

Recent studies have also highlighted the potential for quinazoline derivatives to act as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptors, such as mGlu7, which are involved in various neurological and psychiatric disorders. nih.gov This suggests that screening this compound and its analogs against a panel of G-protein coupled receptors could uncover novel therapeutic applications in neuroscience. The structural features of the compound, including the bromine atom at the C-6 position and the isopropyl group on the amino function at C-4, could be systematically modified to probe interactions with these targets.

Potential Biological Target Class Specific Examples Therapeutic Area
Protein KinasesEGFR, VEGFR, Aurora Kinases mdpi.comOncology
Immune Checkpoints/SignalingT-cell receptor signaling components (e.g., SLP-76) nih.govImmunology, Oncology
G-Protein Coupled ReceptorsMetabotropic glutamate receptors (e.g., mGlu7) nih.govNeuroscience
EnzymesDihydrofolate reductase, Thymidylate synthaseInfectious Diseases, Oncology

Development of Innovative Synthetic Methodologies for Complex Quinazoline Architectures

The synthesis of quinazoline derivatives has traditionally relied on well-established methods, often starting from anthranilic acid or its derivatives. nih.gov A common route involves the reaction of a substituted anthranilic acid with a reagent that provides the remaining atoms of the pyrimidine (B1678525) ring, followed by functionalization at various positions. For instance, the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one has been achieved by reacting 5-bromoanthranilic acid with phenyl isothiocyanate. nih.gov

Future synthetic efforts could focus on developing more efficient and versatile methodologies to access complex quinazoline architectures based on the this compound scaffold. This includes the development of novel cyclization strategies that allow for the introduction of greater molecular diversity. Microwave-assisted organic synthesis, for example, could be employed to accelerate reaction times and improve yields.

Furthermore, the application of modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, at the 6-bromo position could enable the facile introduction of a wide range of substituents. This would allow for the creation of extensive libraries of analogs for structure-activity relationship (SAR) studies. The development of late-stage functionalization techniques would also be highly valuable, allowing for the modification of the quinazoline core at a later point in the synthetic sequence, thereby increasing the efficiency of analog synthesis.

Synthetic Step Traditional Method Potential Innovation
Ring FormationCondensation of anthranilic acid derivatives with formamide (B127407) or cyanates. Flow chemistry for continuous production; Novel multicomponent reactions.
C-6 FunctionalizationBromination of the anthranilic acid precursor. nih.govLate-stage C-H activation/bromination; Palladium-catalyzed cross-coupling reactions.
C-4 Amine IntroductionNucleophilic substitution of a 4-chloroquinazoline (B184009) precursor. mdpi.comDirect C-H amination; Enzyme-catalyzed amination.

Advanced Studies on Molecular Mechanisms of Action for Specific Activities

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound is crucial for its future development. While the general mechanisms of action for some quinazoline derivatives are known, detailed studies on this specific compound are warranted.

For its potential anticancer effects, advanced studies could involve a combination of biochemical and cell-based assays to precisely identify the kinase or other protein targets it inhibits. Techniques such as chemical proteomics, utilizing affinity-based probes derived from the compound, could help in pulling down its direct binding partners from cell lysates. X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein would provide invaluable atomic-level insights into its binding mode, guiding further rational drug design. mdpi.com

Cellular mechanism of action studies should extend beyond simple proliferation assays. Investigating the effects of the compound on the cell cycle, apoptosis, and specific signaling pathways using techniques like flow cytometry, western blotting, and RNA sequencing would provide a comprehensive picture of its cellular impact. mdpi.com For example, determining whether the compound induces cell cycle arrest at the G1 or G2/M phase and elucidating the key proteins involved would be a critical step. nih.govmdpi.com

Potential for Developing Photo-Activated Quinazoline Therapeutics

A fascinating and emerging avenue for quinazoline-based compounds is the development of photo-activated therapeutics. This approach, often referred to as photopharmacology or photocaging, involves modifying a drug molecule with a photolabile group that renders it inactive until it is exposed to light of a specific wavelength. google.com This allows for precise spatiotemporal control over the drug's activity, potentially reducing off-target effects and improving therapeutic outcomes.

The this compound scaffold could be a suitable candidate for such a strategy. A photolabile "caging" group could be attached to a critical functional group of the molecule, such as the N-(propan-2-yl)amine. Upon irradiation, the caging group would be cleaved, releasing the active quinazoline derivative at the desired site of action. The development of such photo-activatable quinazolines would require interdisciplinary research, combining organic synthesis, photochemistry, and biology. The design of the photocage would need to consider factors such as the wavelength of activation, the efficiency of uncaging, and the biocompatibility of the released byproducts.

This approach could be particularly beneficial in oncology, where localized activation of a cytotoxic agent within a tumor could minimize damage to surrounding healthy tissue. The use of near-infrared light, which can penetrate deeper into tissues, would be a key consideration for in vivo applications.

Q & A

Q. What are the key steps in synthesizing 6-bromo-N-(propan-2-yl)quinazolin-4-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 6-bromo-4-chloroquinazoline with isopropylamine. Key steps include:
  • Solvent selection : Dimethylformamide (DMF) or isopropanol is used to dissolve intermediates (e.g., 4-chloroquinazoline derivatives) .
  • Base choice : Hunig’s base (N,N-diisopropylethylamine, DIPEA) facilitates deprotonation of the amine, enhancing nucleophilic attack .
  • Purification : Column chromatography with gradients of ethyl acetate/hexanes (e.g., 15→75% ethyl acetate) yields pure products (>95% purity) .
    Optimization Tips :
  • Increase reaction time (2–4 hours) for complete substitution.
  • Use microwave-assisted synthesis (e.g., 150°C for 1 hour) to accelerate coupling reactions in cross-coupling derivatives .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and integration ratios (e.g., δ 8.99 ppm for quinazoline protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 362.0957 vs. calculated 362.0958 for derivatives) .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Assesses purity (>95%) using gradients (e.g., 4→100% acetonitrile with trifluoroacetic acid modifiers) .
    Table 1 : Analytical Comparison of Derivatives
ParameterSuzuki-Miyaura Coupling Derivative Chloroquinazoline Substitution
Yield58–99%80%
Purity (LCMS)>95%>98%
Key NMR Signalsδ 8.51 (d, J=4.70 Hz)δ 11.42 (bs, NH)

Advanced Research Questions

Q. How can computational methods be integrated into the experimental design of novel this compound derivatives?

  • Methodological Answer : Computational tools like quantum chemical calculations (e.g., density functional theory) predict reaction pathways and substituent effects:
  • Reaction path search : Identifies energetically favorable intermediates (e.g., transition states in cross-coupling reactions) .
  • Molecular docking : Screens derivatives for target binding (e.g., kinase inhibition) using software like AutoDock or Schrödinger .
  • Feedback loops : Experimental data (e.g., NMR or LCMS results) refine computational models to prioritize synthetic targets .

Q. When encountering contradictory yield data in Suzuki-Miyaura couplings of this compound, what variables should be prioritized for troubleshooting?

  • Methodological Answer : Contradictions in yields (e.g., 58% vs. 99% in ) arise from:
  • Catalyst loading : Optimal tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) ensures complete conversion .
  • Temperature : Microwave heating at 150°C vs. traditional reflux (90°C) affects reaction kinetics .
  • Boronic acid equivalents : Excess boronic acid (1.5 eq.) drives coupling to completion .
    Table 2 : Key Variables in Cross-Coupling Reactions
VariableHigh-Yield Condition Low-Yield Condition
Catalyst (mol%)10% Pd(PPh3)4<5% Pd(PPh3)4
Reaction Time1 hour (microwave)2 hours (ambient)
SolventDMFEthanol

Q. What strategies resolve discrepancies in spectroscopic data for quinazoline-4-amine derivatives?

  • Methodological Answer : Conflicting NMR or mass spectra may stem from:
  • Tautomerism : Quinazoline NH protons exhibit dynamic exchange, broadening signals. Use DMSO-d6 to stabilize tautomers .
  • Impurity profiling : LCMS with dual gradients (3-minute and 7-minute runs) detects low-abundance byproducts .
  • Isotopic patterns : HRMS distinguishes bromine (1:1 M+ and M+2 peaks) from chlorine artifacts .

Experimental Design & Data Analysis

Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :
  • Core modifications : Introduce substituents at C-2 (e.g., morpholine) or C-6 (e.g., benzo[d][1,3]dioxol-5-yl) to probe steric/electronic effects .
  • Bioactivity assays : Pair kinase inhibition screens (e.g., CLK1/CDC2-like kinases) with cytotoxicity profiling (e.g., IC50 in HeLa cells) .
  • Data normalization : Use Z-factor or signal-to-noise ratios to validate high-throughput screening results .

Q. What are the best practices for scaling up this compound synthesis while maintaining purity?

  • Methodological Answer :
  • Solvent switch : Replace DMF with toluene or THF to simplify large-scale purification .
  • Continuous flow reactors : Enhance mixing and heat transfer for reproducible yields .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.